molecular formula C30H47N3O9S B1674829 Leukotriene C4 CAS No. 72025-60-6

Leukotriene C4

Cat. No.: B1674829
CAS No.: 72025-60-6
M. Wt: 625.8 g/mol
InChI Key: GWNVDXQDILPJIG-NXOLIXFESA-N
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Description

Leukotriene C4 (LTC4) is a pivotal lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism . This cysteinyl leukotriene is synthesized through the conjugation of the unstable epoxide intermediate leukotriene A4 (LTA4) with glutathione, a reaction catalyzed by the integral membrane enzyme this compound synthase (LTC4S) . LTC4 serves as the parent compound to the cysteinyl leukotrienes, which collectively constitute the slow-reacting substance of anaphylaxis (SRS-A), a potent mediator of human asthma and allergic inflammation . In research settings, LTC4 is recognized for its profound effects on physiological systems, including the stimulation of mucus secretion in the lungs and the contraction of vascular and non-vascular smooth muscle . Its biological activities are primarily mediated through specific G protein-coupled receptors, CysLT1 and CysLT2, which are found on leukocytes and various structural cells . The rank order of potency for the CysLT1 receptor is LTD4 >> LTC4 > LTE4, while for the CysLT2 receptor it is LTD4 = LTC4 > LTE4 . Activation of these receptors triggers intracellular signaling pathways, leading to calcium mobilization, modulation of cyclic AMP levels, and phosphoinositol turnover . The research value of LTC4 extends across immunology, pulmonology, and neuroscience. It is a major arachidonic acid metabolite in key immune cells such as macrophages, mast cells, and eosinophils, as well as in antigen-sensitized lung tissue . Beyond its established role in allergic asthma, recent investigations implicate LTC4 and its signaling pathways in neuroinflammation, the breakdown of the blood-brain barrier in conditions like gliomas, and the modulation of synaptic plasticity in the hippocampus, a brain region critical for learning and memory . The enzyme responsible for its production, LTC4S, is an emerging therapeutic target . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNVDXQDILPJIG-NXOLIXFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00903946
Record name Leukotriene C4
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Molecular Weight

625.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leukotriene C4
Source Human Metabolome Database (HMDB)
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CAS No.

72025-60-6
Record name Leukotriene C4
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Record name (5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
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Record name LEUKOTRIENE C4
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Role of this compound Synthase

This compound synthase (LTC4S), an 18-kDa integral membrane protein, catalyzes the conjugation of leukotriene A4 (LTA4) with reduced glutathione (GSH) to form LTC4. This enzyme is expressed in hematopoietic cells, lung tissue, and platelets, with its activity localized to perinuclear regions in alveolar macrophages. Purification of LTC4S from human lung tissue involves sequential chromatography steps, including S-hexyl glutathione affinity columns, achieving over 100,000-fold purification. The enzyme’s N-terminal sequence (19 residues) is identical across human lung, eosinophils, and platelets, underscoring its evolutionary conservation.

Kinetic and Mechanistic Insights

LTC4S operates via a ping-pong mechanism, binding LTA4 and GSH sequentially. Structural studies reveal that Trp-116 is critical for substrate binding, as mutagenesis (W116A or W116F) reduces catalytic efficiency by altering GSH positioning. Wild-type LTC4S exhibits a Km of 36 μM for LTA4 and 5 mM for GSH, with a kcat of 0.12 s⁻¹. The enzyme’s active site accommodates LTA4 in a hydrophobic pocket, while GSH adopts a bent conformation to facilitate nucleophilic attack on the epoxide ring of LTA4.

Table 1: Kinetic Parameters of Wild-Type and Mutant LTC4S

Enzyme Km (LTA4, μM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Wild-Type 36 ± 3 0.12 ± 0.01 3,333
W116F 41 ± 4 0.09 ± 0.01 2,195
W116A 58 ± 6 0.06 ± 0.01 1,034

Data derived from radio-HPLC assays.

Industrial and Laboratory-Scale Production

Enzymatic synthesis of LTC4 typically employs stimulated monocytes or platelets incubated with LTA4 and GSH. For instance, monocytes from healthy donors generate 50–100 ng of LTC4 per 10⁶ cells within 15 minutes. However, LTA4’s instability (half-life <30 seconds in aqueous solutions) necessitates rapid mixing and pH control (pH 7.8–8.0). Large-scale production uses recombinant LTC4S expressed in E. coli or COS cells, yielding 0.5–1.0 mg/L of purified enzyme.

Chemical and Semi-Synthetic Approaches

Semi-Synthesis from Leukotriene A4 Methyl Ester

A practical semi-synthetic route involves reacting LTA4 methyl ester with isotopically labeled glutathione. For example, [¹³C₃,¹⁵N]-GSH synthesized via solid-phase peptide synthesis (SPPS) reacts with LTA4 methyl ester to yield labeled LTC4 methyl ester, which is hydrolyzed to LTC4 under alkaline conditions (pH 10.5). Key steps include:

  • SPPS of Glutathione : Using Fmoc-Cys(Trt)-Wang resin, sequential coupling of Fmoc-Gly-OH and Fmoc-Glu(OtBu)-OH, followed by cleavage with trifluoroacetic acid (TFA)/thioanisole/1,2-dithioethane.
  • Conjugation with LTA4 Methyl Ester : Conducted in ethanol at −20°C for 10 minutes, achieving 60–70% conversion.
  • Purification : Reverse-phase HPLC (C18 column) with isocratic elution (acetonitrile/methanol/water/acetic acid, 30:20:50:0.1).

Table 2: Yields of Key Semi-Synthetic Steps

Step Yield (%) Purity (%)
SPPS of [¹³C₃,¹⁵N]-GSH 15–20 95
LTC4 Methyl Ester Formation 60–70 90
Alkaline Hydrolysis 85–90 98

Challenges in Chemical Synthesis

Total synthesis of LTC4 is hindered by its labile conjugated triene and sulfide moieties. Early attempts focused on synthesizing LTA4 analogs, but epoxide instability and stereochemical complexity limited yields. Modern approaches utilize cryogenic conditions (−78°C) and radical scavengers (e.g., BHT) to suppress LTA4 degradation.

Structural Insights Guiding Synthesis Optimization

Crystal Structures of LTC4 Synthase

X-ray crystallography of LTC4S complexed with product analogs (e.g., S-hexyl-glutathione) reveals a hydrophobic active site pocket that accommodates LTA4’s carbon tail, while polar residues (Arg-104, Lys-105) stabilize GSH’s glycine carboxylate. Mutation of Trp-116 to phenylalanine enlarges the GSH-binding site, reducing catalytic efficiency by 50%. These findings inform rational enzyme engineering for improved substrate affinity.

Implications for Inhibitor Design

Structural data have spurred development of LTC4S inhibitors, such as MK-886, which binds the LTA4 channel and blocks GSH access. Such inhibitors are pivotal in asthma therapeutics and could enhance synthesis purity by minimizing enzymatic byproducts.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC remains the gold standard for LTC4 purification. A typical protocol employs a C18 column (150 × 4.6 mm) with mobile phase acetonitrile/methanol/water/acetic acid (30:20:50:0.1, pH 5.6), achieving baseline separation of LTC4 from LTB4 and unmetabolized LTA4. UV detection at 280 nm provides sensitivity down to 10 ng.

Mass Spectrometry Characterization

Electrospray ionization mass spectrometry (ESI-MS) confirms LTC4 identity via molecular ion [M−H]⁻ at m/z 625.3 and characteristic fragments (m/z 308.1 for GSH). Isotopic labeling ([¹³C₃,¹⁵N]-LTC4) shifts the molecular ion to m/z 629.3, enabling tracer studies.

Scientific Research Applications

Immunological Applications

LTC4 plays a crucial role in modulating immune responses, particularly through its effects on dendritic cells and T lymphocyte activation.

  • Dendritic Cell Modulation : Studies have shown that LTC4 can influence the maturation and function of dendritic cells (DCs). It enhances endocytosis in both immature and lipopolysaccharide (LPS)-activated DCs while suppressing interleukin-12p70 release and promoting interleukin-23 secretion. This modulation leads to the expansion of T helper type 17 (Th17) lymphocytes, indicating LTC4's role in shaping adaptive immune responses .
  • Asthma Pathogenesis : LTC4 is implicated in the pathogenesis of asthma, acting as a pro-inflammatory mediator. Polymorphisms in the LTC4 synthase gene affect the synthesis of LTC4 and may influence individual responses to leukotriene receptor antagonists used in asthma treatment. Research indicates that patients with certain genetic variants exhibit enhanced bronchial hyperresponsiveness, making them more susceptible to asthma exacerbations .

Pharmacological Applications

LTC4 is recognized for its potent pharmacological effects, particularly in respiratory physiology.

  • Bronchoconstriction : LTC4 induces bronchoconstriction by acting on cysteinyl leukotriene receptors located on airway smooth muscle cells. This effect is significant in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where LTC4 levels are often elevated .
  • Vascular Permeability : The compound also increases airway vascular permeability, contributing to edema and mucus production during inflammatory responses . Understanding these mechanisms has led to the development of leukotriene receptor antagonists as therapeutic agents for managing respiratory diseases.

Clinical Diagnostics

LTC4's role in various clinical conditions highlights its potential as a biomarker for diagnostic purposes.

  • Inborn Errors of Metabolism : A deficiency in LTC4 synthesis has been linked to severe neurological disorders. For instance, an infant with muscular hypotonia and psychomotor retardation exhibited undetectable levels of LTC4, suggesting a novel metabolic disorder related to eicosanoid metabolism . This finding emphasizes the importance of leukotriene analysis in diagnosing metabolic diseases associated with neurological symptoms.
  • Allergic Reactions : Elevated levels of LTC4 are observed in patients experiencing allergic reactions, such as pseudo-allergic responses to medications. Diagnostic tests that measure sulfidoleukotriene release from basophils can aid in identifying these hypersensitivity reactions .

Case Studies and Research Findings

The following table summarizes key research findings related to the applications of LTC4:

Study ReferenceFocus AreaKey Findings
Dendritic CellsLTC4 enhances endocytosis and IL-23 secretion; promotes Th17 expansion.
Metabolic DisordersIdentified LTC4 synthesis deficiency linked to neurological symptoms; emphasizes diagnostic importance.
Asthma GeneticsPolymorphisms in LTC4 synthase affect responsiveness to asthma treatments; significant impact on bronchial hyperresponsiveness.
Oxidative StressLTC4 mediates oxidative DNA damage during ER stress; potential therapeutic implications for cancer treatment.
Allergic ResponsesIncreased LTC4 release correlates with hypersensitivity reactions; useful for diagnostic testing.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Clinical Comparisons

  • Receptor Activation : LTC4, LTD4, and LTE4 activate CysLT1R and CysLT2R, but LTD4 exhibits higher affinity for CysLT1R, making it a stronger bronchoconstrictor . LTC5 and eoxin C4 likely share receptor targets but with varying potencies .
  • Transport Efficiency : MRP exports LTC4 with a transport efficiency (Vmax/Km) of 1,031 mL·min⁻¹, far exceeding that of oxidized glutathione (7.1 mL·min⁻¹) or dinitrophenyl-glutathione (114 mL·min⁻¹) . This underscores LTC4’s prioritization in extracellular signaling.
  • Pathological Roles: LTC4: Elevated in bronchoalveolar lavage fluid (BALF) of infants with RSV bronchiolitis and linked to ischemia-reperfusion injury in the liver . Eoxin C4: Detected in BALF of asthma patients, suggesting a role in eosinophil-driven inflammation .

Therapeutic Implications

  • LTC4 Synthase Inhibitors : Compound 1 (a thiazol-based inhibitor) blocks LTC4 synthesis (IC₅₀ = 1.9 mM), offering a targeted approach for asthma management .
  • Dietary Modulation : EPA-rich diets may shift leukotriene production toward LTC5, which has weaker proinflammatory effects compared to LTC4 .

Biological Activity

Leukotriene C4 (LTC4) is a potent lipid mediator derived from arachidonic acid through the lipoxygenase pathway. It plays a significant role in various biological processes, particularly in inflammation, immune responses, and vasoregulation. This article delves into the biological activities of LTC4, highlighting its mechanisms, effects on various cell types, and implications in disease processes.

Overview of this compound

LTC4 is part of the cysteinyl leukotriene family, which also includes LTD4 and LTE4. These mediators are involved in several physiological and pathological processes, including bronchoconstriction, vascular permeability, and immune cell recruitment. LTC4 is synthesized from leukotriene A4 (LTA4) by the action of this compound synthase (LTC4S), which catalyzes the conjugation of LTA4 with glutathione (GSH) .

LTC4 exerts its effects primarily through specific receptors known as cysteinyl leukotriene receptors (CysLT1 and CysLT2). Upon binding to these receptors, LTC4 initiates various intracellular signaling pathways that lead to:

  • Vasodilation and increased vascular permeability : LTC4 promotes edema formation and facilitates the migration of immune cells to sites of inflammation.
  • Bronchoconstriction : It is a major contributor to asthma pathophysiology by inducing smooth muscle contraction in the airways.
  • Immune modulation : LTC4 influences the function of dendritic cells (DCs), enhancing their chemotaxis and modulating cytokine production .

Inflammation

LTC4 plays a critical role in inflammatory responses. It has been shown to:

  • Induce chemotaxis of eosinophils and other leukocytes, contributing to allergic reactions and asthma exacerbations.
  • Stimulate the release of pro-inflammatory cytokines such as IL-23 from activated dendritic cells, promoting T helper type 17 (Th17) responses .

Neurological Implications

Research indicates that LTC4 may have implications in neurological disorders. A case study reported an infant with a deficiency in LTC4 synthesis who exhibited severe neurological symptoms, suggesting a potential role for LTC4 in neuroprotection or neuroinflammation .

Case Studies

  • Infant with Leukotriene Synthesis Deficiency
    • An infant presented with muscular hypotonia and psychomotor retardation due to an inability to synthesize LTC4. Analysis revealed undetectable levels of LTC4 in cerebrospinal fluid and plasma, indicating a critical role for this mediator in normal neurological function .
  • Asthma Genetic Studies
    • A study investigating genetic variations in the LTC4S gene among asthma patients found associations between specific polymorphisms and disease severity. Variations correlated with increased LTC4 production were linked to moderate asthma phenotypes .

Effects on Dendritic Cells

LTC4 has been shown to modulate dendritic cell function significantly:

  • It enhances endocytosis in both immature and activated DCs while suppressing IL-12p70 release.
  • Promotes IL-23 secretion, which is crucial for Th17 lymphocyte expansion .

Platelet Activation

Recent findings indicate that LTC4 can activate platelets, leading to the release of thromboxane A2 (TXA2) and other mediators. This suggests that LTC4 may play a role in forming platelet-leukocyte complexes during inflammatory responses .

Data Table: Biological Activities of this compound

Biological ActivityMechanismImplications
BronchoconstrictionBinds CysLT1 receptorsAsthma exacerbation
Vascular permeabilityInduces endothelial cell activationAllergic reactions
Immune cell recruitmentChemotaxis of eosinophilsInflammation
Cytokine modulationEnhances IL-23 secretion from DCsAutoimmune diseases

Q & A

Q. What are the key enzymatic pathways involved in leukotriene C4 (LTC4) biosynthesis, and how can researchers experimentally validate these pathways?

LTC4 is synthesized via the 5-lipoxygenase (5-LOX) pathway, where arachidonic acid is converted to leukotriene A4 (LTA4), which is then conjugated with glutathione by LTC4 synthase. To validate this pathway:

  • Use 5-LOX inhibitors (e.g., zileuton) or LTC4 synthase inhibitors (e.g., AZD9898, IC50 = 0.28 nM) to block specific steps .
  • Quantify intermediates (e.g., LTA4, LTC4) via LC-MS/MS with deuterated standards (e.g., LTC4-d5) for precision .
  • Measure mRNA levels of 5-LOX and LTC4 synthase using RT-PCR in models like isolated rat livers or immune cells .

Q. What experimental models are commonly used to study LTC4's role in inflammatory responses?

  • Isolated perfused rat liver : Evaluates LTC4's dose-dependent effects on bile flow and salt excretion (e.g., 0.25 fmol LTC4 increases bile salt secretion, while 0.25 × 10⁶ fmol induces cholestasis) .
  • Mast cell/hepatocyte co-cultures : Models transcellular LTC4 biosynthesis, where immune cells supply LTA4 for parenchymal cell conversion to LTC4 .
  • Bronchoconstriction assays : In vivo models (e.g., guinea pigs) measure airway resistance post-LTC4 exposure .

Q. How can researchers accurately quantify LTC4 in complex biological matrices like bile or plasma?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution (e.g., LTC4-d5) ensures specificity and minimizes matrix interference .
  • Sample preparation: Solid-phase extraction (SPE) with C18 columns to isolate LTC4 from lipids .
  • Validation: Include recovery rates (≥80%) and limit of detection (LOD < 1 pg/mL) in method protocols .

Advanced Research Questions

Q. How do researchers resolve contradictory findings on LTC4's biphasic effects in hepatic bile secretion?

  • Dose-response studies : Test LTC4 across a wide concentration range (e.g., 0.25 fmol to 0.25 × 10⁶ fmol) to capture choleretic (pro-secretion) vs. cholestatic (anti-secretion) effects .
  • Antagonist co-administration : Use cysteinyl leukotriene receptor antagonists (e.g., montelukast) to confirm specificity of observed effects .
  • Calcium flux assays : Rule out hemodynamic confounding by measuring intracellular Ca²⁺ levels (e.g., bile salts stimulate LTC4 synthesis without altering Ca²⁺) .

Q. What methodologies investigate transcellular LTC4 biosynthesis between immune and parenchymal cells?

  • Co-culture systems : Combine Kupffer cells (LTA4 producers) with hepatocytes (LTC4 synthase-positive) and track LTC4 via fluorogenic probes .
  • Cell-specific inhibitors : Block 5-LOX in immune cells (e.g., MK-886) or glutathione synthesis in parenchymal cells to disrupt cross-talk .
  • Radiolabeled arachidonic acid : Trace ³H-LTA4 transfer between cells using scintillation counting .

Q. How is the regulatory interplay between bile salts and LTC4 synthase activity studied?

  • RNA-seq/qPCR : Assess 5-LOX and LTC4 synthase mRNA upregulation in response to taurocholate (e.g., 2–4-fold increase in enzyme expression) .
  • Promoter-reporter assays : Identify bile acid-responsive elements in LTC4 synthase gene regions .
  • Knockout models : Use LTC4 synthase-deficient mice to isolate bile salt effects on cholestasis .

Data Contradiction Analysis

Q. How can conflicting reports on LTC4's role in vascular permeability be addressed?

  • Tissue-specific profiling : Compare LTC4 receptor (CysLT1/CysLT2) density in endothelial vs. epithelial tissues using immunohistochemistry .
  • Genetic silencing : siRNA knockdown of CysLT receptors in vascular models to assess contribution to permeability .
  • Species-specific responses : Replicate studies in humanized mouse models to address interspecies variability .

Methodological Best Practices

  • Standardization : Include internal controls (e.g., deuterated LTC4) in quantification workflows .
  • Dose calibration : Use logarithmic dilution series to capture non-linear effects (e.g., 10⁻¹⁵–10⁻⁶ M ranges) .
  • Ethical reporting : Disclose animal model limitations (e.g., isolated liver perfusion vs. in vivo systems) in translational studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.